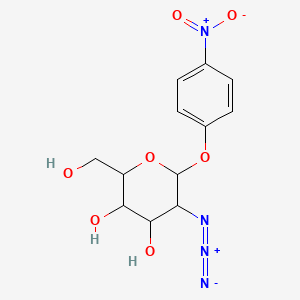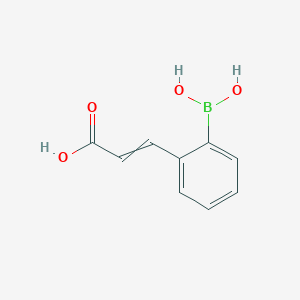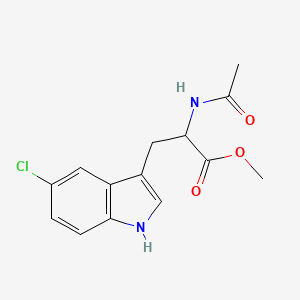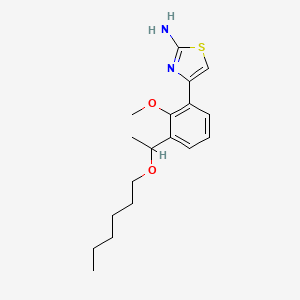
5-Azido-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside: is a biochemical reagent used in various scientific research applications. It is a derivative of galactopyranoside, where the hydroxyl group at the 2-position is replaced by an azido group, and the anomeric hydroxyl group is substituted with a p-nitrophenyl group. This compound is known for its utility in biochemical assays and research involving carbohydrate chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside typically involves the following steps:
Starting Material: The synthesis begins with D-galactose.
Azidation: The hydroxyl group at the 2-position of D-galactose is converted to an azido group using azidation reagents such as sodium azide.
Protection and Deprotection: Protecting groups are used to selectively protect other hydroxyl groups during the reaction. After azidation, these protecting groups are removed.
p-Nitrophenyl Substitution: The anomeric hydroxyl group is substituted with a p-nitrophenyl group using p-nitrophenol and suitable activating agents.
Industrial Production Methods: Industrial production of p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The azido group can undergo substitution reactions with various nucleophiles.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Oxidation Reactions: The p-nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.
Common Reagents and Conditions:
Substitution: Sodium azide, nucleophiles.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: p-Aminophenyl 2-amino-2-deoxy-alpha-D-galactopyranoside.
Oxidation: p-Nitroso or p-nitro derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a substrate in enzymatic assays to study the activity of glycosidases.
- Employed in the synthesis of complex carbohydrates and glycoconjugates .
Biology:
- Utilized in the study of carbohydrate-protein interactions.
- Acts as a probe in the investigation of cellular processes involving glycosylation .
Medicine:
- Potential applications in drug development targeting glycosidases.
- Used in diagnostic assays for detecting enzyme deficiencies .
Industry:
- Applied in the production of biochemical reagents and diagnostic kits.
- Used in the synthesis of specialty chemicals for research and development .
Mecanismo De Acción
The mechanism of action of p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside involves its interaction with specific enzymes, particularly glycosidases. The compound acts as a substrate for these enzymes, undergoing hydrolysis to release p-nitrophenol, which can be quantitatively measured. This property makes it a valuable tool in enzymatic assays to study enzyme kinetics and activity .
Comparación Con Compuestos Similares
p-Nitrophenyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside: Similar structure but with an acetamido group instead of an azido group.
p-Nitrophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside: Similar structure but with a beta configuration at the anomeric carbon.
Uniqueness:
- The presence of the azido group at the 2-position makes p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside unique, providing distinct reactivity and applications in biochemical research.
- The alpha configuration at the anomeric carbon differentiates it from its beta counterpart, influencing its interaction with specific enzymes .
Propiedades
Fórmula molecular |
C12H14N4O7 |
|---|---|
Peso molecular |
326.26 g/mol |
Nombre IUPAC |
5-azido-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol |
InChI |
InChI=1S/C12H14N4O7/c13-15-14-9-11(19)10(18)8(5-17)23-12(9)22-7-3-1-6(2-4-7)16(20)21/h1-4,8-12,17-19H,5H2 |
Clave InChI |
KTWQZFHYGZLIJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B15285000.png)

![1-[3-[[5-chloro-2-[(1-methylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxymethyl]-4-methoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B15285007.png)
![Methyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-butenoate](/img/structure/B15285024.png)

![(2R,3R,4S,5S)-5-(4-Amino-6-chloro-1H-benzo[d]imidazol-1-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B15285036.png)
![N-[(1S,2S,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide](/img/structure/B15285044.png)

![(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate;Beta-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(Betar)-1H-pyrazole-1-propanenitrile, phosphate](/img/structure/B15285065.png)
![(S)-2-[2-(Boc-amino)-3-(1-trityl-4-imidazolyl)propanamido]-2-methylpropanoic Acid](/img/structure/B15285077.png)

![1-[(2R,3R,4S,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-4-[(tert-butyldimethylsilyl)oxy]-3-hydroxy-2-tetrahydrofuryl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15285098.png)
